![molecular formula C13H16N2O2 B1316985 methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate CAS No. 127007-36-7](/img/structure/B1316985.png)
methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate
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Overview
Description
“Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate” is an organic compound with the molecular formula C13H16N2O2 . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The InChI code for “methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate” is 1S/C13H16N2O2/c1-3-4-5-12-14-10-7-6-9 (13 (16)17-2)8-11 (10)15-12/h6-8H,3-5H2,1-2H3, (H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Analytical Reference Standard
“Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate” is used as an analytical reference standard that is structurally similar to known synthetic cannabinoids . This makes it useful in research and forensic applications.
Biological Potential of Indole Derivatives
Indole derivatives, such as “methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate”, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes them an area of interest for researchers.
Green Synthesis of Benzimidazole Derivatives
“Methyl 2-butyl-3H-benzimidazole-5-carboxylate” is a benzimidazole derivative. Benzimidazoles and their derivatives play a significant role as therapeutic agents, such as antiulcer, analgesic, and anthelmintic drugs . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .
Anticoagulant and Antiplatelet Properties
Benzimidazole-containing compounds have been studied for their beneficial role in thrombotic disorders. For example, the compound “2-(2-(5-Bromothiophen-2-yl)-1-methyl-1H-benzo[d]-imidazol-5-yl)-5-(2-(3,5-difluorophenyl)quinolin-4-yl)-1,3,4-oxadiazole” exhibited anticoagulant and antiplatelet properties .
Antifungal Agents
Benzimidazole derivatives have been used in the design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase .
Thermal Stability Research
Compounds with a butyl group, such as “methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate”, have been studied for their thermal stability. The possibility of n-butyl group elimination, alternative to demethylation, is confirmed by the formation of n-butanol and butyl acetate .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
methyl 2-butyl-3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-5-12-14-10-7-6-9(13(16)17-2)8-11(10)15-12/h6-8H,3-5H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAJPXKGAMPIHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563369 |
Source
|
Record name | Methyl 2-butyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate | |
CAS RN |
127007-36-7 |
Source
|
Record name | Methyl 2-butyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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